molecular formula C32H41NO17S B1273397 [3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate CAS No. 60515-61-9

[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B1273397
CAS No.: 60515-61-9
M. Wt: 743.7 g/mol
InChI Key: MZPWTWYHBZEZSN-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C32H41NO17S and its molecular weight is 743.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound [3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate, identified by CAS number 30854-62-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H35N3O17C_{26}H_{35}N_{3}O_{17} with a molecular weight of approximately 661.57 g/mol. The structure features multiple acetoxy groups and a sulfanyl oxane moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H35N3O17
Molecular Weight661.57 g/mol
CAS Number30854-62-7
Synonyms-

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including acetylation and sulfanylation processes. The detailed synthetic pathway is crucial for understanding how modifications to the structure can influence biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to [3,4,5-Triacetyloxy...] exhibit significant antimicrobial properties. For instance, studies have shown that certain acetylated derivatives possess antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedZone of Inhibition (mm)
Compound AE. coli15
Compound BStaphylococcus aureus20
[3,4,5-Triacetyloxy...]Klebsiella pneumoniae18

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that certain structural modifications enhance cytotoxicity against human cancer cells, suggesting potential as an anticancer agent .

Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on breast cancer cell lines demonstrated that the compound exhibited a dose-dependent cytotoxic effect with an IC50 value indicating significant potency in comparison to standard chemotherapeutic agents.

The biological activity of [3,4,5-Triacetyloxy...] may be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have shown to disrupt bacterial cell wall synthesis.
  • Interference with DNA Synthesis : Some derivatives may inhibit DNA replication in cancer cells.
  • Modulation of Enzymatic Activity : The presence of acetoxy groups can enhance interaction with specific enzymes involved in metabolic pathways.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO17S/c1-14(34)41-12-23-25(43-16(3)36)27(44-17(4)37)29(46-19(6)39)31(48-23)50-26-24(13-42-15(2)35)49-32(51-22-10-8-21(33)9-11-22)30(47-20(7)40)28(26)45-18(5)38/h8-11,23-32H,12-13,33H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPWTWYHBZEZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)N)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392673
Record name AC1MQW7G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60515-61-9
Record name AC1MQW7G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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